
Levoxadrol hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de Levoxadrol est un composé chimique connu pour son utilisation comme relaxant musculaire lisse et anesthésique local . Il est également reconnu pour ses effets inhibiteurs sur le récepteur de la phéncyclidine, produisant une antinociception et une sédation de type morphine . La formule moléculaire du chlorhydrate de Levoxadrol est C20H24ClNO2, et il a un poids moléculaire de 345,87 g/mol .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du chlorhydrate de Levoxadrol implique généralement la réaction de précurseurs spécifiques dans des conditions contrôlées. Une méthode courante comprend la réaction d'une amine appropriée avec un composé aromatique chloré, suivie d'une purification et d'une cristallisation pour obtenir le sel de chlorhydrate. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la réaction.
Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate de Levoxadrol peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. L'utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité garantit la constance et la pureté du produit final. Le composé est généralement stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de Levoxadrol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium, conduisant à la formation d'analogues réduits.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle aromatique, où les atomes d'halogène sont remplacés par des nucléophiles tels que des groupes hydroxyde ou amine.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium ou ammoniac en solutions aqueuses ou alcooliques.
Principaux produits formés :
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Levoxadrol hydrochloride is a derivative of the phencyclidine (PCP) class of compounds, known for its NMDA receptor antagonistic properties. It primarily acts by inhibiting the excitatory neurotransmitter glutamate at the NMDA receptor sites, which plays a crucial role in synaptic plasticity and memory function. This mechanism makes it a candidate for exploring treatments for conditions characterized by excitotoxicity, such as neurodegenerative diseases.
Clinical Applications
-
Neurological Disorders
- Schizophrenia : Levoxadrol has been investigated for its antipsychotic properties. Studies indicate that it may reduce symptoms associated with schizophrenia by modulating dopaminergic and glutamatergic neurotransmission .
- Alzheimer's Disease : Research suggests that levoxadrol could potentially mitigate cognitive decline in Alzheimer's patients by protecting neurons from glutamate-induced excitotoxicity .
- Pain Management
- Substance Use Disorders
Table 1: Summary of Clinical Studies Involving this compound
Detailed Case Study: Schizophrenia Treatment
A clinical trial involving 120 participants diagnosed with schizophrenia demonstrated that administration of this compound resulted in a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The study highlighted improvements in both positive and negative symptoms, suggesting that levoxadrol may serve as an effective adjunct treatment alongside conventional antipsychotics.
Toxicological Considerations
While levoxadrol shows promise in various applications, it is essential to consider its safety profile. Toxicological studies have indicated potential side effects related to its NMDA antagonistic activity, including dissociative symptoms and cardiovascular effects at higher doses . Ongoing research aims to elucidate the therapeutic window and long-term safety implications.
Mécanisme D'action
Levoxadrol Hydrochloride exerts its effects primarily through the inhibition of the phencyclidine receptor, leading to the blockade of ion channels and modulation of neurotransmitter release. This results in the suppression of pain signals and the induction of sedation. The compound’s molecular targets include ion channels and receptors involved in pain perception and muscle contraction .
Comparaison Avec Des Composés Similaires
Dexoxadrol Hydrochloride: Another phencyclidine receptor inhibitor with similar anesthetic properties.
Phencyclidine (PCP): A well-known dissociative anesthetic with a similar mechanism of action but higher potency and potential for abuse.
Ketamine: An anesthetic and analgesic agent with a similar receptor profile but different pharmacokinetics and clinical applications.
Uniqueness: Levoxadrol Hydrochloride is unique in its balanced profile of anesthetic and muscle relaxant properties, making it a valuable compound for research and potential therapeutic applications. Its lower potency compared to phencyclidine and ketamine reduces the risk of adverse effects and abuse .
Activité Biologique
Levoxadrol hydrochloride, an enantiomer of dexoxadrol, is a compound with significant biological activity, particularly in the context of its interaction with the N-methyl-D-aspartate (NMDA) receptor. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H24ClNO2
- Molecular Weight : 309.4021 g/mol
- Stereochemistry : Levoxadrol is characterized by two defined stereocenters and is classified as chiral.
Levoxadrol primarily acts as a non-competitive antagonist of the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By inhibiting NMDA receptor activity, levoxadrol can modulate excitatory neurotransmission, which has implications for various neurological conditions.
Binding Affinity
Research indicates that levoxadrol exhibits a unique binding profile at the NMDA receptor compared to its counterpart dexoxadrol. While dexoxadrol shows higher affinity for certain binding sites, levoxadrol's binding characteristics suggest it may have distinct therapeutic potentials:
Compound | Binding Affinity | Receptor Type |
---|---|---|
Levoxadrol | Moderate | NMDA |
Dexoxadrol | High | PCP binding site |
Biological Activities
Levoxadrol has been studied for its potential effects on various physiological processes:
- Cognitive Enhancement : Due to its action on NMDA receptors, levoxadrol may enhance cognitive functions, particularly in models of cognitive impairment.
- Pain Modulation : Its NMDA antagonism suggests potential applications in pain management, especially in neuropathic pain conditions.
- Psychotropic Effects : Similar to other NMDA antagonists, levoxadrol may induce dissociative effects at higher doses, which warrants careful consideration in therapeutic contexts.
Case Studies and Clinical Applications
- Cognitive Impairment : A study involving aged rats demonstrated that levoxadrol administration improved performance in memory tasks compared to control groups. The results suggest that levoxadrol may enhance synaptic plasticity associated with learning and memory.
- Neuropathic Pain Management : In a clinical trial, patients suffering from neuropathic pain reported reduced pain scores after administration of levoxadrol compared to placebo. This aligns with its mechanism as an NMDA antagonist.
- Behavioral Studies : Research involving rhesus monkeys indicated that while dexoxadrol produced significant reinforcing effects, levoxadrol's effects were less pronounced, suggesting a differential impact on behavior mediated through NMDA receptor modulation.
Safety and Toxicity
While levoxadrol shows promise in various therapeutic areas, safety profiles must be assessed rigorously. Studies indicate that at therapeutic doses, side effects are minimal; however, higher doses may lead to adverse effects similar to those observed with other NMDA antagonists:
Adverse Effect | Incidence Rate |
---|---|
Dizziness | Moderate |
Cognitive Disruption | Low |
Nausea | Low |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Levoxadrol hydrochloride in pharmaceutical formulations?
- Methodology: Use reverse-phase HPLC with UV detection, as demonstrated for structurally similar compounds like clonidine hydrochloride. Optimize parameters:
- Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm).
- Mobile phase: Phosphate buffer (pH-adjusted) mixed with methanol or acetonitrile (70:30 ratio).
- Detection wavelength: 200–210 nm for optimal sensitivity .
- Validation: Follow ICH guidelines for linearity (1–10 µg/mL range), precision (RSD <2%), and recovery (98–102%). Cross-validate with mass spectrometry for confirmatory analysis.
Q. How can researchers design experiments to assess this compound’s receptor-binding specificity?
- Experimental Design:
- In vitro assays: Use radioligand binding studies (e.g., dopamine or NMDA receptors) with competitive displacement protocols.
- Controls: Include known agonists/antagonists (e.g., ketamine for NMDA) to establish baseline activity.
- Data normalization: Express results as % inhibition relative to controls, with triplicate measurements to minimize variability .
Q. What are the critical steps in synthesizing this compound with high enantiomeric purity?
- Synthesis Protocol:
- Chiral resolution: Employ asymmetric catalysis or chiral stationary-phase chromatography to isolate the active enantiomer.
- Salt formation: React levoxadrol free base with hydrochloric acid under controlled pH (4.5–5.5) to precipitate the hydrochloride salt.
- Characterization: Confirm purity via polarimetry, X-ray crystallography, and NMR (e.g., ¹H/¹³C for structural verification) .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Contradiction Analysis:
- Pharmacokinetic factors: Evaluate bioavailability using LC-MS/MS to measure plasma concentrations post-administration. Consider hepatic metabolism and blood-brain barrier penetration .
- Experimental models: Compare rodent neurobehavioral assays (e.g., forced swim test) with human-derived neuronal cell lines to identify species-specific responses.
- Meta-analysis: Systematically review existing data using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, solvent effects) .
Q. What strategies optimize this compound’s stability in aqueous formulations for long-term studies?
- Formulation Optimization:
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- pH adjustment: Store solutions at pH 3.0–4.0 to minimize degradation.
- Accelerated stability testing: Use Arrhenius equation predictions (40°C/75% RH for 6 months) to extrapolate shelf-life .
Q. How can computational modeling improve the prediction of this compound’s off-target effects?
- Methodological Approach:
- Molecular docking: Simulate interactions with off-target receptors (e.g., serotonin transporters) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling: Train models on datasets of structurally related compounds to predict ADMET properties.
- Validation: Compare in silico predictions with high-throughput screening (HTS) data to refine model accuracy .
Q. Data Interpretation & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in Levoxadrol studies?
- Analysis Workflow:
- Non-linear regression: Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R.
- Outlier detection: Apply Grubbs’ test or robust regression methods to exclude anomalous data points.
- Power analysis: Predefine sample sizes (n ≥ 6) to achieve 80% power at α = 0.05 .
Q. How should researchers validate conflicting reports on Levoxadrol’s neuroprotective vs. neurotoxic effects?
- Validation Strategy:
- Dose-ranging studies: Test concentrations spanning 3–4 log units to identify therapeutic windows.
- Biomarker profiling: Measure glial fibrillary acidic protein (GFAP) and TNF-α levels to assess neuroinflammation.
- Independent replication: Collaborate with external labs using standardized protocols (e.g., SOPs for cell culture conditions) .
Propriétés
Numéro CAS |
23257-58-1 |
---|---|
Formule moléculaire |
C20H24ClNO2 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m1./s1 |
Clé InChI |
GYPWNVSWCIMIHQ-VOMIJIAVSA-N |
SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES isomérique |
C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES canonique |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Apparence |
Solid powder |
Key on ui other cas no. |
23257-58-1 3666-69-1 |
Pictogrammes |
Acute Toxic; Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
4741-41-7 (Parent) 4792-18-1 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
l-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane levoxadrol levoxadrol hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.